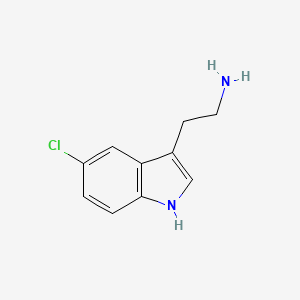

5-Chlorotryptamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQKQPVVCKOWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191073 | |

| Record name | 5-Chloro-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3764-94-1 | |

| Record name | 5-Chlorotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chlorotryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorotryptamine from 5-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-chlorotryptamine from the precursor 5-chloroindole. The primary synthetic route detailed is an adaptation of the well-established Speeter-Anthony tryptamine synthesis, a robust and versatile method for preparing various tryptamine derivatives.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The conversion of 5-chloroindole to this compound is efficiently achieved through a three-step process based on the Speeter-Anthony tryptamine synthesis. This methodology involves:

-

Electrophilic Acylation: The indole ring of 5-chloroindole is activated at the C3 position and reacts with oxalyl chloride to form an intermediate, 5-chloro-α-oxo-1H-indole-3-acetyl chloride.[3][4]

-

Amidation: The highly reactive acyl chloride intermediate is then treated with ammonia to yield 5-chloro-α-oxo-1H-indole-3-acetamide.

-

Reduction: The final step involves the reduction of both the amide and ketone functionalities of the glyoxylamide intermediate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), to produce the target molecule, this compound.[3]

This synthetic route is favored for its high efficiency and adaptability to various substituted indoles.

Reaction Pathway

The overall synthetic pathway from 5-chloroindole to this compound is illustrated below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous tryptamine derivatives and are optimized for the synthesis of this compound from 5-chloroindole.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Chloroindole | C₈H₆ClN | 151.59 | ≥98% | Sigma-Aldrich |

| Oxalyl chloride | (COCl)₂ | 126.93 | ≥98% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Anhydrous Ammonia | NH₃ | 17.03 | ≥99.9% | Matheson |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | ≥95% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Reagent | VWR |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Reagent | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | VWR |

Procedure:

-

In a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-chloroindole (1 equivalent) in anhydrous diethyl ether (150 mL).

-

Flush the apparatus with dry nitrogen and cool the suspension to 0°C in an ice-water bath.

-

Charge the dropping funnel with oxalyl chloride (1.5 equivalents) dissolved in anhydrous diethyl ether (50 mL).

-

Add the oxalyl chloride solution dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature is maintained at or below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4 hours. A yellow precipitate of 5-chloro-α-oxo-1H-indole-3-acetyl chloride is expected to form.

-

The crude product is highly reactive and is typically used directly in the next step without isolation or purification.

Procedure:

-

Cool the suspension containing the crude 5-chloro-α-oxo-1H-indole-3-acetyl chloride from Step 1 in an ice bath.

-

Bubble anhydrous ammonia gas through the vigorously stirred suspension for approximately 1 hour. Alternatively, a solution of ammonia in an anhydrous solvent like dioxane can be used.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

-

Filter the resulting solid, wash with cold diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum to yield the crude 5-chloro-α-oxo-1H-indole-3-acetamide.

Procedure:

-

In a flame-dried, three-necked 1 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere.

-

Carefully add the crude 5-chloro-α-oxo-1H-indole-3-acetamide from Step 2 in small portions to the stirred LiAlH₄ suspension. The reaction is highly exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. Alternatively, the freebase can be converted to its hydrochloride salt for improved stability and handling by dissolving the crude product in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and recrystallized.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the typical quantities and expected yields for the synthesis of this compound, based on analogous reactions. Actual yields may vary depending on experimental conditions and scale.

| Step | Starting Material | Reagent (Equivalents) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 & 2 | 5-Chloroindole (10 g) | Oxalyl Chloride (1.5) | 5-Chloro-α-oxo-1H-indole-3-acetamide | 15.6 | 85-95 |

| 3 | 5-Chloro-α-oxo-1H-indole-3-acetamide (15 g) | LiAlH₄ (3) | This compound | 13.1 | 70-85 |

| Overall | 5-Chloroindole (10 g) | This compound | 12.8 | 60-80 |

Safety Considerations

-

Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Hydrogen chloride gas is corrosive and toxic. It should be handled in a fume hood.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.

References

An In-depth Technical Guide to 5-Chlorotryptamine: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotryptamine is a halogenated derivative of the neurotransmitter tryptamine. Its structural similarity to serotonin (5-hydroxytryptamine) makes it a compound of interest for researchers in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound, with a focus on its activity at serotonin receptors.

Chemical Properties and Structure

This compound is an indoleamine characterized by a chlorine atom at the 5-position of the indole ring. This substitution influences its electronic properties and can affect its binding affinity and efficacy at various receptors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 194.66 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)ethanamine | --INVALID-LINK-- |

| CAS Number | 3764-94-1 | --INVALID-LINK-- |

| Appearance | Off-white to tan crystalline powder | --INVALID-LINK-- |

| Melting Point | 290 - 295 °C (hydrochloride salt) | --INVALID-LINK-- |

| pKa | 10.2 (estimated for tryptamine) | --INVALID-LINK-- |

Solubility (Hydrochloride Salt)

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | --INVALID-LINK-- |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | --INVALID-LINK-- |

| Ethanol | 20 mg/mL | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra of tryptamine derivatives are characterized by signals corresponding to the indole ring protons and carbons, as well as those of the ethylamine side chain. In this compound, the chlorine atom at the 5-position will influence the chemical shifts of the aromatic protons and carbons, particularly H-4, H-6, and C-5. Specific peak assignments would require experimental data from a synthesized and purified sample.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of indole alkaloids, with common fragmentation pathways involving cleavage of the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the indole and primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding and Functional Activity

Research has shown that this compound acts as a very weak partial agonist at the 5-HT₃ₐ receptor.[1]

| Receptor Subtype | Kᵢ (μM) | EC₅₀ (μM) | Efficacy (Rₘₐₓ) | Source |

| 5-HT₃ₐ | 2.7 | 8.1 | 0.0037 | --INVALID-LINK-- |

The binding affinity and functional activity of this compound at other 5-HT receptor subtypes have not been extensively reported in the literature. Further research is needed to establish a comprehensive receptor binding profile.

Signaling Pathways

Serotonin receptors mediate their effects through various signaling cascades. Given that this compound is a tryptamine derivative, its interactions with different 5-HT receptor subtypes would be expected to trigger these pathways.

-

5-HT₃ Receptors: As a ligand-gated ion channel, the activation of the 5-HT₃ receptor by an agonist leads to the rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization.[2][3]

Caption: 5-HT₃ Receptor Signaling Pathway.

-

G-Protein Coupled 5-HT Receptors: Other 5-HT receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇) are G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the G-protein it couples to (Gₛ, Gᵢ/ₒ, or Gₐ), agonist binding can lead to the modulation of second messenger systems, such as adenylyl cyclase (AC) and phospholipase C (PLC).

Caption: General GPCR Signaling Pathway.

Experimental Protocols

Characterizing the interaction of this compound with serotonin receptors involves a series of in vitro assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor subtype.

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand.

-

Competition: Membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) and then calculate the Kᵢ using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

cAMP Assay (for Gₛ- and Gᵢ/ₒ-coupled receptors): This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

-

Calcium Flux Assay (for Gₐ-coupled receptors): This assay measures changes in intracellular calcium concentrations following receptor activation.

These assays typically involve the use of engineered cell lines expressing the receptor of interest and a biosensor that reports changes in the second messenger concentration.

Conclusion

This compound is a valuable tool for probing the structure-activity relationships of ligands for serotonin receptors. While its interaction with the 5-HT₃ₐ receptor has been characterized, its pharmacological profile at other 5-HT receptor subtypes remains largely unexplored. Further research is warranted to fully elucidate the therapeutic potential and neuropharmacological effects of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel tryptamine derivatives.

References

- 1. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCR Ligand Screening Workflow | Omic [omic.ai]

- 3. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-Chlorotryptamine on Serotonin Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chlorotryptamine (5-CT) is a halogenated derivative of the endogenous neurotransmitter serotonin (5-hydroxytryptamine). While the pharmacological profile of many tryptamine derivatives is extensively documented, comprehensive data for this compound across the full spectrum of serotonin (5-HT) receptors remains limited in publicly accessible literature. This guide synthesizes the available experimental data, focusing on its characterized activity at the 5-HT3 receptor, and provides the necessary context of serotonin receptor signaling pathways. Detailed experimental protocols are included to enable researchers to further characterize the binding and functional activity of this and other related compounds.

The primary documented activity of this compound is at the 5-HT3A receptor, where it acts as a very weak partial agonist with low micromolar affinity and potency.[1] Its interaction with other 5-HT receptor subtypes, such as the Gαi/o-coupled 5-HT1 family and the Gαq/11-coupled 5-HT2 family, is not extensively characterized in published literature. This document outlines the canonical signaling pathways for these receptor families and provides the methodologies required to elucidate the complete mechanism of action of this compound.

Introduction to this compound and the Serotonin System

The serotonin system is a critical neurotransmitter system involved in a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2] Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 through 5-HT7).[2][3] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades.[4]

This compound is a structural analog of serotonin, with a chlorine atom substituted at the 5-position of the indole ring. This substitution can significantly alter a compound's affinity, efficacy, and selectivity for different receptor subtypes. Understanding these structure-activity relationships is fundamental for drug design and development.

Receptor Binding and Functional Activity Profile of this compound

The interaction of a ligand with a receptor is defined by its binding affinity (Ki) and its functional response upon binding, characterized by its potency (EC50) and efficacy (Emax).

Quantitative Data Summary

Published quantitative data on this compound is sparse. The most definitive data pertains to its activity at the human 5-HT3A receptor subtype.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | EC50 (nM) | Emax (% of 5-HT) | Activity |

| 5-HT3A | This compound | Radioligand Binding | 2700 | - | - | - |

| 5-HT3A | This compound | Electrophysiology | - | 8100 | 0.37% | Very Weak Partial Agonist |

Table 1: Summary of known in vitro pharmacological data for this compound at the human 5-HT3A receptor. Data extracted from Eur J Pharmacol. 2008;580(3):291-7.[1]

Signal Transduction Pathways

The functional outcome of receptor activation by this compound is determined by the signaling pathway to which the receptor is coupled.

5-HT1 Receptor Family: Gαi/o-Coupled Signaling

The 5-HT1 receptor family (e.g., 5-HT1A, 5-HT1B, 5-HT1D) primarily couples to inhibitory G proteins of the Gαi/o class.[3][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[6] The dissociation of the Gβγ subunit can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[7]

5-HT2 Receptor Family: Gαq/11-Coupled Signaling

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to G proteins of the Gαq/11 class.[3][8][9] Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream phosphorylation events and cellular excitation.[10]

5-HT3 Receptor: Ligand-Gated Ion Channel

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a pentameric structure permeable to cations such as Sodium (Na+), Potassium (K+), and Calcium (Ca2+).[1] Agonist binding induces a conformational change that opens the channel pore, leading to rapid membrane depolarization and neuronal excitation.[1] As noted, this compound is a very weak partial agonist, meaning it binds to the receptor but is extremely inefficient at inducing this channel opening compared to the full agonist, serotonin.[1]

Detailed Experimental Protocols

The following sections detail standard methodologies used to characterize the pharmacological properties of a compound like this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand of known affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.

-

Harvest confluent cells and homogenize in an ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add cell membranes, a fixed concentration of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Granisetron for 5-HT3), and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin) to saturate the receptors.

-

Competition: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a solution like polyethyleneimine to reduce NSB) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Gαi/o Receptors)

This assay measures the ability of a compound to inhibit cAMP production, which is characteristic of Gαi/o-coupled receptor agonism.

Methodology:

-

Cell Plating: Plate cells expressing the Gαi/o-coupled receptor (e.g., 5-HT1A) in a suitable microplate (e.g., 96- or 384-well) and incubate overnight.

-

Compound Addition: Remove the culture medium and add serial dilutions of the test compound (this compound) or control ligands prepared in assay buffer. Incubate for a pre-determined time (e.g., 30 minutes).

-

Stimulation: Add a Gαs activator, typically forskolin (which directly activates adenylyl cyclase), to all wells except the negative control. This elevates the basal cAMP level, allowing for a measurable inhibition. Incubate for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve by plotting the detected signal (inversely proportional to cAMP levels for some kits) against the log concentration of this compound.

-

Calculate the EC50 (potency) and Emax (efficacy, relative to a known full agonist) for the inhibition of forskolin-stimulated cAMP accumulation.

-

Inositol Phosphate (IP1) Accumulation Assay (for Gαq/11 Receptors)

This assay measures the accumulation of IP1, a stable metabolite of IP3, as a surrogate for Gαq/11-coupled receptor activation.

Methodology:

-

Cell Plating: Plate cells expressing the Gαq/11-coupled receptor (e.g., 5-HT2A) in a suitable microplate.

-

Compound Addition: Remove the culture medium and add serial dilutions of the test compound (this compound) prepared in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, allowing it to accumulate.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Detection: Lyse the cells and detect the accumulated IP1 using a commercial kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding two conjugates: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Plot the signal ratio against the log concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 (potency) and Emax (efficacy, relative to a known full agonist like serotonin).

-

References

- 1. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptamine G-Protein-Coupled Receptor Family Genes: Key Players in Cancer Prognosis, Immune Regulation, and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The 5-hydroxytryptamine(1A) receptor is stably palmitoylated, and acylation is critical for communication of receptor with Gi protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of 5-hydroxytryptamine and 5-HT1A receptor ligands on rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-N,N-dimethyltryptamine (5-Chloro-DMT) from 5-Chlorotryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N,N-dimethyltryptamine (5-Chloro-DMT), a halogenated tryptamine derivative, utilizing 5-Chlorotryptamine as the primary precursor. 5-Chloro-DMT is a compound of interest for neurological research due to its structural similarity to other psychoactive tryptamines like N,N-Dimethyltryptamine (DMT) and 5-MeO-DMT.[1] This document details the core synthetic methodologies, plausible experimental protocols, and expected quantitative outcomes.

Introduction to 5-Chloro-N,N-DMT

5-Chloro-N,N-dimethyltryptamine, also known as 5-Cl-DMT, is a synthetic tryptamine that has been identified as a novel designer drug.[1] Its chemical structure is characterized by a chlorine atom at the 5-position of the indole ring of the N,N-dimethyltryptamine backbone. The molecular formula of 5-Chloro-DMT is C₁₂H₁₅ClN₂ and it has a molar mass of 222.72 g/mol .[1] This compound acts as a serotonin receptor agonist, with notable affinity for the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[1]

Synthetic Pathways from this compound

The synthesis of 5-Chloro-N,N-DMT from this compound involves the N,N-dimethylation of the primary amine group of the precursor. Two primary and well-established methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

2.1. Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[2][3][4][5] This one-pot reaction is known for its efficiency and for preventing the formation of quaternary ammonium salts.[2][5] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.[2][4] For a primary amine like this compound, this process occurs twice to yield the N,N-dimethylated product.[5]

2.2. Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing 5-Chloro-N,N-DMT, this compound is reacted with formaldehyde in the presence of a reducing agent.[6][7][8][9][10] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[11] The reaction first forms an imine or iminium ion intermediate, which is then reduced in situ by the hydride agent to the corresponding amine.[8]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the synthesis of 5-Chloro-N,N-DMT from this compound via the Eschweiler-Clarke reaction and reductive amination. These values are based on typical yields reported for similar tryptamine syntheses.

Table 1: Reactant and Product Molar Masses

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₀H₁₁ClN₂ | 194.66 |

| Formaldehyde | CH₂O | 30.03 |

| Formic Acid | CH₂O₂ | 46.03 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| 5-Chloro-N,N-DMT | C₁₂H₁₅ClN₂ | 222.72 |

Table 2: Comparison of Synthetic Methods

| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (using NaBH₄) |

| Precursor | This compound | This compound |

| Reagents | Formaldehyde, Formic Acid | Formaldehyde, Sodium Borohydride |

| Solvent | Formic Acid (neat) or Water | Methanol or Ethanol |

| Reaction Temp. | 80-100 °C | Room Temperature |

| Reaction Time | 4-8 hours | 2-6 hours |

| Typical Yield | 75-85% | 70-80% |

| Purity (post-purification) | >98% | >98% |

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 5-Chloro-N,N-DMT based on established chemical principles.

4.1. Protocol 1: Eschweiler-Clarke Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: To the flask, add an excess of 90% formic acid (e.g., 5-10 eq) followed by an excess of 37% aqueous formaldehyde solution (e.g., 4-6 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-N,N-DMT. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

4.2. Protocol 2: Reductive Amination with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Add an excess of 37% aqueous formaldehyde solution (e.g., 2.5-3.0 eq) to the stirred solution.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture again in an ice bath and add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the crude 5-Chloro-N,N-DMT by column chromatography or recrystallization.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a general workflow for the synthesis and purification of 5-Chloro-N,N-DMT.

Caption: Eschweiler-Clarke reaction pathway for 5-Chloro-DMT synthesis.

Caption: Reductive amination pathway for 5-Chloro-DMT synthesis.

Caption: General experimental workflow for 5-Chloro-DMT synthesis.

References

- 1. 5-Chloro-DMT - Wikipedia [en.wikipedia.org]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

The Dawn of Chlorinated Tryptamines: A Technical Exploration of Their Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical background of chlorinated tryptamines, a class of synthetic compounds with significant psychoactive properties. It details the initial synthesis of key chlorinated tryptamines, summarizes their pharmacological profiles, and provides a historical context for their emergence. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules.

Introduction

The tryptamine backbone, a fundamental structure in neurochemistry, is shared by the endogenous neurotransmitter serotonin and a wide array of psychoactive compounds.[1] Chemical modification of the tryptamine scaffold has led to the discovery of numerous substances with diverse pharmacological activities. Among these, the introduction of a chlorine atom to the indole ring system gives rise to the class of chlorinated tryptamines. These compounds have garnered interest for their potent and often nuanced effects on the central nervous system, primarily through their interaction with serotonin and dopamine receptors. This guide will delve into the historical synthesis and initial pharmacological characterization of key chlorinated tryptamines.

Historical Background and Key Figures

The exploration of synthetic tryptamines gained significant momentum in the mid-20th century, following the discovery of the hallucinogenic properties of lysergic acid diethylamide (LSD).[2] Chemists and pharmacologists began to systematically modify the tryptamine structure to investigate structure-activity relationships.

Two pivotal figures in this field are Dr. Alexander "Sasha" Shulgin and Dr. David E. Nichols . Shulgin, a biochemist and pharmacologist, is renowned for his extensive work in synthesizing and personally bioassaying hundreds of psychoactive compounds, which he meticulously documented in his book TiHKAL (Tryptamines I Have Known and Loved).[3][4] This seminal work includes synthesis details for a vast number of tryptamines, including chlorinated derivatives.[2][5] Dr. David E. Nichols, a distinguished medicinal chemist and pharmacologist, has also made significant contributions to the understanding of psychedelic drugs, including the synthesis and pharmacological evaluation of numerous tryptamine analogs.[6][7] His research has been instrumental in elucidating the role of the serotonin 5-HT2A receptor in the action of these compounds.[1]

While the precise date for the first synthesis of a chlorinated tryptamine is not definitively documented in readily available literature, the systematic exploration of halogenated tryptamines likely emerged from the broader investigation of substituted tryptamines in the 1960s and 1970s.

Key Chlorinated Tryptamines: Synthesis and Discovery

The synthesis of chlorinated tryptamines generally follows established methods for tryptamine synthesis, such as the Speeter-Anthony tryptamine synthesis and the Fischer indole synthesis, with the use of appropriately chlorinated precursors.[2][6][8][9]

5-Chloro-α-methyltryptamine (5-Cl-AMT)

5-Chloro-α-methyltryptamine, also known as PAL-542, is a notable chlorinated tryptamine.[10] Its synthesis can be achieved through the reaction of 5-chloroindole-3-aldehyde with nitroethane, followed by reduction.[11]

5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)

5-Chloro-N,N-dimethyltryptamine is another key compound in this class. Its synthesis can be accomplished via the Speeter-Anthony method, starting from 5-chloroindole.[8] This involves the reaction of 5-chloroindole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction.

Other Chlorinated Tryptamines

Other chlorinated tryptamines that have been synthesized and studied include 4-chloro-N,N-dimethyltryptamine and various other positional isomers. The synthesis of these compounds generally involves utilizing the appropriately substituted chloroindole as a starting material in standard tryptamine synthesis routes.

Pharmacological Profile

Chlorinated tryptamines primarily exert their effects through interactions with serotonin and dopamine systems. They are known to act as agonists at various serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate the primary psychedelic effects of these compounds.[2][12]

Quantitative Data

The following table summarizes the available quantitative data for the receptor binding affinities (Ki) and functional activities (EC50) of selected chlorinated tryptamines.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |

| 5-Chloro-α-methyltryptamine (5-Cl-AMT) | 5-HT2A | - | - | [10] |

| SERT | - | - | [10] | |

| DAT | - | 54 (release) | [10] | |

| NET | - | 3434 (release) | [10] | |

| 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) | 5-HT1A | - | - | [13] |

| 5-HT2A | - | - | [13] | |

| 5-HT2C | - | - | [13] | |

| 2-Me-4,7-Cl2-T | 5-HT2A | 1200 | - | [14] |

| 2,7-Me2-4-Cl-T | 5-HT2A | 2000 | - | [14] |

| 5-chloro tryptamine | 5-HT2A | - | 29.47 | [15] |

| 5-HT2B | - | 11.40 | [15] |

Note: A hyphen (-) indicates that data was not available in the cited sources. Ki values represent binding affinity, while EC50 values for release indicate the concentration for 50% of maximal neurotransmitter release.

Experimental Protocols

General Synthesis of N,N-Dimethyltryptamines (Speeter-Anthony Method)

This method is a widely used procedure for the synthesis of N,N-disubstituted tryptamines.[8][16]

-

Acylation: The starting indole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting acid chloride is then reacted with a secondary amine (e.g., dimethylamine) to yield the N,N-dialkyl-indol-3-ylglyoxylamide.

-

Reduction: The glyoxylamide is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF), to afford the final N,N-dialkyltryptamine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.[14]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of the test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).

Functional Assay (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like 5-HT2A, a common method is to measure changes in intracellular calcium levels.[17][18]

-

Cell Culture: Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye are cultured.

-

Compound Addition: The test compound is added to the cells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Signaling Pathways

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[14] Upon activation by an agonist, such as a chlorinated tryptamine, the following cascade is initiated:

-

Gq Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. scribd.com [scribd.com]

- 6. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Fluoro-alpha-methyltryptamine | 712-08-3 | Benchchem [benchchem.com]

- 12. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 16. shaunlacob.com [shaunlacob.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

5-Chlorotryptamine: A Technical Comparison of the Hydrochloride Salt and Freebase Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the hydrochloride salt and freebase forms of 5-Chlorotryptamine. This document is intended to assist researchers and drug development professionals in selecting the appropriate form of this compound for their specific applications, based on a detailed analysis of their physicochemical properties, stability, solubility, and bioavailability.

Physicochemical Properties

The selection between a salt and freebase form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's behavior from bench to clinical application. The hydrochloride salt of this compound is generally favored for its enhanced stability and aqueous solubility, while the freebase form may be preferred for specific formulation strategies or in non-aqueous environments. A summary of their key physicochemical properties is presented below.

| Property | This compound Hydrochloride Salt | This compound Freebase |

| Molecular Formula | C₁₀H₁₂Cl₂N₂[1] | C₁₀H₁₁ClN₂[2] |

| Molecular Weight | 231.13 g/mol [1] | 194.66 g/mol [2] |

| Appearance | Off-white to tan crystalline powder[1][3] | Likely a solid, appearance may vary |

| Melting Point | 290 - 295 °C[3] | Not available |

| pKa (Predicted) | Not directly applicable (salt form) | 16.29 ± 0.30[2] |

| Aqueous Solubility | Generally higher than the freebase[4] | Generally lower than the hydrochloride salt |

| Organic Solvent Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml)[5] | Expected to have higher solubility in non-polar organic solvents |

Stability

The stability of a compound is paramount for its storage, formulation, and in vivo performance. Amine hydrochloride salts are typically more stable than their corresponding freebases, primarily because the protonation of the amine nitrogen protects it from oxidative degradation.

| Stability Parameter | This compound Hydrochloride Salt | This compound Freebase |

| General Stability | More stable, particularly against oxidation. The protonated amine is less susceptible to degradation.[6] | Less stable than the hydrochloride salt. The lone pair on the amine nitrogen is susceptible to oxidation. |

| pH Stability | Stable in acidic to neutral pH. May convert to the freebase at alkaline pH. | Less stable in acidic conditions as it will be protonated. More stable at neutral to alkaline pH. |

| Thermal Stability | Generally higher thermal stability.[6] | Lower thermal stability compared to the salt form. |

| Light Sensitivity | Should be stored protected from light, as is common for indole derivatives. | Should be stored protected from light. |

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The hydrochloride salt form of amines generally exhibits significantly higher aqueous solubility compared to the freebase, which is a key advantage for oral and parenteral formulations.

| Solubility Parameter | This compound Hydrochloride Salt | This compound Freebase |

| Aqueous Solubility | Higher solubility in water due to its ionic nature.[4] This facilitates dissolution in physiological fluids. | Lower aqueous solubility. Its dissolution may be pH-dependent, increasing in acidic environments. |

| pH-Dependent Solubility | High solubility in acidic and neutral solutions. | Solubility is expected to increase as the pH decreases and the molecule becomes protonated. |

| Organic Solvent Solubility | Soluble in polar protic solvents like ethanol, and polar aprotic solvents like DMSO and DMF.[5] | Generally more soluble in non-polar organic solvents compared to the hydrochloride salt. |

Bioavailability

The bioavailability of a drug is influenced by its solubility and permeability. While the hydrochloride salt's higher aqueous solubility can lead to better dissolution in the gastrointestinal tract, the freebase's potentially higher lipophilicity might facilitate membrane permeation.

| Bioavailability Factor | This compound Hydrochloride Salt | This compound Freebase |

| Dissolution | Faster and more complete dissolution in the aqueous environment of the GI tract is expected due to higher water solubility. This is often a rate-limiting step for the absorption of poorly soluble compounds. | Slower and potentially incomplete dissolution, which could limit its absorption. The rate of dissolution will be highly dependent on the local pH of the gastrointestinal tract. |

| Permeability | Once dissolved, it will exist in equilibrium with the freebase form. The freebase is the species that will primarily permeate across the lipid membranes of the intestinal epithelium. | The freebase form is more lipophilic and is therefore expected to have higher passive permeability across the intestinal membrane. However, its low aqueous solubility may limit the concentration of the dissolved freebase available for absorption. |

| Overall Bioavailability | The enhanced solubility of the hydrochloride salt is generally expected to lead to better overall oral bioavailability, assuming that the in-situ conversion to the freebase for absorption is efficient. This is a common strategy in pharmaceutical development.[7] | The overall bioavailability may be limited by its poor aqueous solubility, despite its potentially higher membrane permeability. This is a classic example of the trade-off between solubility and permeability in drug absorption. |

Experimental Protocols

Detailed methodologies for the characterization of this compound hydrochloride salt and freebase are provided below.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound freebase.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

Spectroscopic Profile of 5-Chlorotryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorotryptamine, a halogenated derivative of the neurotransmitter tryptamine. Due to its structural similarity to endogenous signaling molecules, this compound and its analogues are of significant interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while extensive experimental data for the parent compound, tryptamine, is available, complete, and officially published datasets for this compound are less common. The data presented here is a composite of information from various sources and predictive analysis based on the known effects of substituents on the tryptamine scaffold.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-1 (NH-indole) | ~8.1 | br s | - |

| H-2 | ~7.2 | s | - |

| H-4 | ~7.6 | d | ~8.5 |

| H-6 | ~7.1 | dd | ~8.5, ~2.0 |

| H-7 | ~7.3 | d | ~2.0 |

| α-CH2 | ~3.0 | t | ~7.0 |

| β-CH2 | ~3.1 | t | ~7.0 |

| -NH2 | Variable | br s | - |

Predicted data is based on the analysis of tryptamine and related indole derivatives. The electron-withdrawing effect of the chlorine atom at the C-5 position is expected to deshield adjacent protons, particularly H-4 and H-6, leading to a downfield shift.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-2 | ~123 |

| C-3 | ~112 |

| C-3a | ~127 |

| C-4 | ~119 |

| C-5 | ~128 |

| C-6 | ~121 |

| C-7 | ~111 |

| C-7a | ~135 |

| α-C | ~28 |

| β-C | ~42 |

The chemical shifts are predicted based on the known spectrum of tryptamine and the substituent effects of chlorine on a benzene ring.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)

| Functional Group | Wavenumber (cm-1) | Intensity | Description |

| N-H (indole) | ~3400 | Medium | Stretching vibration |

| N-H (amine) | 3300-3400 | Medium | Stretching vibration (often a doublet for -NH2) |

| C-H (aromatic) | 3000-3100 | Medium | Stretching vibration |

| C-H (aliphatic) | 2850-2950 | Medium | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Medium-Strong | Ring stretching vibrations |

| C-N | 1000-1250 | Medium | Stretching vibration |

| C-Cl | 700-800 | Strong | Stretching vibration |

The IR spectrum of this compound is expected to display characteristic peaks corresponding to the indole ring, the primary amine, and the carbon-chlorine bond.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |

| 194/196 | [M]+ | Molecular ion (isotope pattern due to 35Cl and 37Cl) |

| 165/167 | [M - CH2NH2]+ | Loss of the ethylamine side chain via β-cleavage |

| 130 | [C8H6N]+ | Indole fragment after loss of the side chain and chlorine |

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)

-

5 mm NMR tubes

-

NMR Spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2 seconds).

-

A larger number of scans will be required due to the lower natural abundance of 13C (typically several hundred to thousands of scans).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet preparation or an ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation: Place a small amount of spectroscopic grade KBr in an agate mortar and grind it to a fine powder. Add 1-2 mg of the this compound sample and grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., GC-MS with Electron Ionization or LC-MS with Electrospray Ionization)

Procedure (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation Setup:

-

Set the GC oven temperature program to ensure good separation and elution of the compound.

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-500).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The compound will be separated by the GC column and then enter the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

In Silico Modeling of 5-Chlorotryptamine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 5-Chlorotryptamine to serotonin receptors. This compound, a derivative of the neurotransmitter serotonin, is a subject of interest in neuropharmacology due to its interactions with various serotonin (5-HT) receptor subtypes. Understanding these interactions at a molecular level is crucial for the design of novel therapeutic agents with improved selectivity and efficacy. This document outlines the common in silico approaches, presents available quantitative binding data, and details the experimental protocols necessary to perform such computational studies.

Introduction to this compound and Serotonin Receptors

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep.[1][2] Its effects are mediated by a large family of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] These receptors are classified into seven distinct families (5-HT1 to 5-HT7), many of which are further divided into subtypes.[2]

This compound is a halogenated analog of tryptamine and demonstrates significant affinity for several serotonin receptor subtypes. The introduction of a chlorine atom at the 5-position of the indole ring can alter the compound's electronic properties and steric profile, thereby influencing its binding affinity and selectivity. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at an atomic level, providing insights that can guide drug discovery efforts.[3][4]

Quantitative Binding Data

The binding affinity of this compound and its derivatives for various serotonin receptors has been characterized in several studies. The following table summarizes the available quantitative data, primarily in the form of dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT1A | High Affinity[5] |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT1B | Good Affinity[5] |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT1D | Good Affinity[5] |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT2B | Strong Affinity[5] |

| 5-Chloro-N,N-dimethyltryptamine | 5-HT7 | Strong Affinity[5] |

| 5-Chloro-α-ethyltryptamine | 5-HT2A | 249 (EC50)[6] |

| 7-Chlorotryptamine | 5-HT2A | 18.8 (EC50)[7] |

In Silico Modeling Methodologies

The computational investigation of ligand-receptor binding typically involves a multi-step workflow. This process begins with the preparation of the receptor and ligand structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.

Experimental Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to a serotonin receptor.

Detailed Experimental Protocols

-

Structure Acquisition: Obtain the 3D structure of the target serotonin receptor. If an experimentally determined structure (e.g., from the Protein Data Bank - PDB) is unavailable, a homology model can be built using a suitable template.[4][8] For instance, the crystal structure of the 5-HT1B receptor (PDB ID: 4IAR) has been used as a template for modeling other 5-HT receptors.[8]

-

Preprocessing: The raw PDB structure must be prepared. This typically involves:

-

Removing water molecules and other non-essential co-solvents.

-

Adding hydrogen atoms, as they are often not resolved in crystal structures.

-

Assigning correct protonation states for titratable residues at a physiological pH.

-

Repairing any missing side chains or loops in the protein structure.

-

Energy minimization of the receptor structure to relieve any steric clashes.

-

-

Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool and then converted to a 3D structure.

-

Protonation and Tautomeric States: Determine the most likely protonation and tautomeric state of the ligand at physiological pH.

-

Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Software: Various software packages are available for molecular docking, such as AutoDock Vina, Glide, and GOLD.[9]

-

Grid Box Definition: A grid box is defined around the putative binding site of the receptor. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For example, in a study docking DMT analogues to the 5-HT1B receptor, the grid center was set to x = -11.310 Å, y = -17.015 Å, z = 20.723 Å with dimensions of x = 17.584 Å, y = 11.493 Å, and z = 11.719 Å.[9]

-

Docking Algorithm: The chosen docking algorithm is then used to explore possible binding conformations of the ligand within the defined grid box. The number of binding modes to be generated and the exhaustiveness of the search can be specified.

-

Scoring Function: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity. The pose with the best score is typically considered the most likely binding mode.

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

-

Simulation Protocol: The system is first energy minimized, followed by a gradual heating phase to reach the desired temperature (e.g., 300 K). An equilibration phase is then run to allow the system to reach a stable state, followed by a production run for a specified duration (e.g., 100 ns) during which trajectory data is collected.[9]

-

Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).

Serotonin Receptor Signaling Pathways

The binding of an agonist like this compound to a serotonin receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

G-Protein Coupled Receptor Signaling

Most serotonin receptors, excluding 5-HT3, are GPCRs that couple to different Gα subunits (Gαs, Gαi/o, or Gαq/11) to modulate downstream effector proteins.[2]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modelling of the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chloro-αET - Wikipedia [en.wikipedia.org]

- 7. 7-Chlorotryptamine - Wikipedia [en.wikipedia.org]

- 8. ijpba.info [ijpba.info]

- 9. herbmedpharmacol.com [herbmedpharmacol.com]

The Enzymatic Forge: A Technical Guide to the Biosynthesis of Halogenated Tryptamines

For Researchers, Scientists, and Drug Development Professionals

Halogenated tryptamines, a class of indole alkaloids, have garnered significant interest in the scientific community due to their diverse biological activities and potential as therapeutic agents. Nature has devised elegant and specific enzymatic strategies to synthesize these molecules, offering a blueprint for biocatalytic production. This technical guide provides an in-depth exploration of the core biosynthetic pathways of halogenated tryptamines, focusing on the key enzymes, their mechanisms, and quantitative data. Detailed experimental protocols and visual pathway representations are included to facilitate research and development in this exciting field.

Core Biosynthetic Pathways: A Two-Step Enzymatic Cascade

The biosynthesis of halogenated tryptamines from the essential amino acid L-tryptophan is primarily a two-step enzymatic process:

-

Regioselective Halogenation: A flavin-dependent tryptophan halogenase introduces a halogen atom (typically chlorine or bromine) onto the indole ring of L-tryptophan.

-

Decarboxylation: A tryptophan decarboxylase removes the carboxyl group from the halogenated L-tryptophan to yield the corresponding halogenated tryptamine.

While halogenation can, in some instances, occur after decarboxylation, the pathway commencing with the halogenation of L-tryptophan is more commonly reported and characterized.

The Gatekeepers of Halogenation: Tryptophan Halogenases

Flavin-dependent tryptophan halogenases are the critical enzymes that dictate the position of halogenation on the indole ring. These enzymes exhibit remarkable regioselectivity, targeting specific positions (C5, C6, or C7) that are often difficult to functionalize through traditional chemical synthesis.[1][2]

Mechanism of Action

Tryptophan halogenases employ a complex mechanism involving a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻). The reaction proceeds through the formation of a highly reactive hypohalous acid (HOX) intermediate within the enzyme's active site.[3] This intermediate is then precisely positioned to carry out an electrophilic aromatic substitution on the tryptophan substrate.[3] The regioselectivity is determined by the specific orientation of the tryptophan molecule within the active site of the particular halogenase.[1]

Quantitative Analysis of Tryptophan Halogenase Activity

The catalytic efficiency of tryptophan halogenases varies depending on the specific enzyme, the substrate, and the reaction conditions. The following table summarizes the kinetic parameters for several well-characterized tryptophan halogenases.

| Enzyme | Origin | Position of Halogenation | Substrate | Halide | kcat (min⁻¹) | KM (µM) | kcat/KM (min⁻¹µM⁻¹) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| PyrH | Streptomyces rugosporus | C5 | L-Tryptophan | Cl⁻ | 2.4 | 15 | 0.16 | - | 30 | [4] |

| SttH | Streptomyces toxytricini | C6 | L-Tryptophan | Cl⁻ | 1.53 | 21 | 0.073 | 6.0 | 40 | [5][6] |

| Th-Hal | Streptomyces violaceusniger | C6 | L-Tryptophan | Cl⁻ | 4.3 | 12.2 | 0.35 | - | 30 | [4] |